molecular formula C9H11Cl2N3 B2374527 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride CAS No. 2034586-96-2

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride

Cat. No.: B2374527
CAS No.: 2034586-96-2
M. Wt: 232.11
InChI Key: QKSVKSVXKZGTTE-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a 1-methyl-1H-imidazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can also occur, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

    4-(1H-imidazol-5-yl)pyridine: Lacks the methyl group on the imidazole ring.

    4-(1-methyl-1H-imidazol-4-yl)pyridine: The imidazole ring is substituted at a different position.

    4-(1-methyl-1H-imidazol-5-yl)quinoline: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1-methyl-1H-imidazole moiety, contributing to its unique pharmacological profile. Its molecular formula is C9H10N32HClC_9H_{10}N_3\cdot 2HCl with a molecular weight of approximately 220.1 g/mol.

This compound acts through several biochemical pathways:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in cancer progression and microbial resistance. It interacts with target enzymes by binding to their active sites, thereby modulating cellular functions.
  • Receptor Binding : It also exhibits affinity for specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : In vitro studies indicate that it significantly inhibits the proliferation of cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines range from 20 to 30 µM, indicating moderate potency .
  • Induction of Apoptosis : Mechanistic studies have revealed that the compound induces apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on HeLa Cells : An MTT assay demonstrated an IC50 value of 28.3 µM for this compound against HeLa cells, with significant morphological changes observed through fluorescence microscopy using propidium iodide (PI) staining .
  • Inhibition of JAK2 : Research has identified this compound as a potential JAK2 inhibitor, which is relevant in the treatment of certain hematological malignancies. The structure-based design led to the synthesis of derivatives that exhibited enhanced inhibitory activity compared to standard treatments .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/TargetIC50 (µM)Mechanism of Action
AntimicrobialVarious bacterial strainsN/ADisruption of cell wall synthesis
AnticancerHeLa28.3Induction of apoptosis via ROS and CDK inhibition
JAK2 InhibitionJAK2 enzymeN/ACompetitive inhibition at active site

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSVKSVXKZGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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